2-{Octahydropyrrolo[1,2-a]pyrazin-2-yl}pyridin-3-amine
Description
Properties
Molecular Formula |
C12H18N4 |
|---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C12H18N4/c13-11-4-1-5-14-12(11)16-8-7-15-6-2-3-10(15)9-16/h1,4-5,10H,2-3,6-9,13H2 |
InChI Key |
IGVOVAWKJPSJEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)C3=C(C=CC=N3)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{Octahydropyrrolo[1,2-a]pyrazin-2-yl}pyridin-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to obtain the desired compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
2-{Octahydropyrrolo[1,2-a]pyrazin-2-yl}pyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent . Its unique structure makes it an attractive scaffold for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-{Octahydropyrrolo[1,2-a]pyrazin-2-yl}pyridin-3-amine involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its observed biological activities. the exact mechanisms are not fully understood and require further research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares 2-{Octahydropyrrolo[1,2-a]pyrazin-2-yl}pyridin-3-amine with structurally related compounds from patent literature and pharmacological studies:
Key Findings from Comparative Analysis
Core Structure Variations: The target compound’s octahydropyrrolopyrazine core provides rigidity, contrasting with the pyrazolo-pyrazine and pyrido-pyrimidinone systems in patent compounds. Rigid cores may enhance selectivity for GPCRs, while pyrimidinones are more common in kinase inhibitors . Patent Compound 1 and 2 utilize piperidine substituents, introducing conformational flexibility absent in the target’s bicyclic system. Piperidine’s six-membered ring may improve membrane permeability for CNS targets .
In contrast, the target compound’s primary amine may favor solubility and ionic interactions . Metabolic Stability: Cyclopropyl substituents (Patent Compound 2) are known to block cytochrome P450 oxidation, suggesting superior metabolic stability compared to the target’s unsubstituted amine . Acidity/Basicity: The sulfonamide group in the pharmacological analog () introduces acidity (pKa ~10–12), contrasting with the target’s basic pyridin-3-amine (pKa ~4–6). This difference could influence binding to charged receptor residues .
Pharmacological Targeting: The target compound’s amine group aligns with GPCR ligand design (e.g., 5-HT2A antagonists), whereas Patent Compounds 1 and 2’s pyrimidinone cores suggest kinase or protease inhibition . The pharmacological analog’s sulfonamide moiety () is critical for 5-HT2A binding, highlighting how minor structural changes (amine vs. sulfonamide) redirect therapeutic applications .
Biological Activity
2-{Octahydropyrrolo[1,2-a]pyrazin-2-yl}pyridin-3-amine is a complex organic compound with the molecular formula . Its unique bicyclic structure incorporates both a pyridine and an octahydropyrrolo[1,2-a]pyrazine moiety, which contributes to its potential biological activity. This compound has garnered attention in medicinal chemistry for its pharmacological properties, particularly as a calcium channel blocker and its implications in cancer treatment.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Studies suggest that derivatives of octahydropyrrolo[1,2-a]pyrazines exhibit significant effects on calcium channels, which are crucial for cardiovascular function. The presence of multiple nitrogen atoms in its structure enhances its reactivity and interaction with biological systems, potentially leading to various pharmacological effects.
Pharmacological Properties
Research indicates that compounds similar to this compound may possess the following pharmacological properties:
- Calcium Channel Blocking : These compounds can inhibit calcium influx in cardiac and vascular smooth muscle cells, which is beneficial in treating hypertension and other cardiovascular diseases.
- Anticancer Activity : Some studies have explored the use of related compounds in cancer therapy, particularly in targeting specific pathways involved in tumor growth and metastasis.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is helpful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Octahydropyrrolo[1,2-a]pyrazine | Bicyclic structure without pyridine moiety | Potentially different pharmacological profile |
| Pyridinyl-pyrazines | Contains both pyridine and pyrazine | Varying degrees of biological activity |
| Substituted pyridines | Similar nitrogen-rich heterocycles | Diverse applications in medicinal chemistry |
The unique combination of structural features from both the octahydropyrrolo and pyridine frameworks may confer distinctive biological activities not observed in other compounds.
Calcium Channel Blocker Activity
A series of studies have demonstrated the efficacy of octahydropyrrolo derivatives as calcium channel blockers. For instance, one study reported that these compounds effectively reduced intracellular calcium levels in vascular smooth muscle cells, leading to vasodilation and decreased blood pressure. This suggests a promising therapeutic application for managing hypertension.
Anticancer Properties
In a preclinical model, derivatives of this compound were tested for their ability to inhibit cancer cell proliferation. The results indicated that these compounds could effectively induce apoptosis in various cancer cell lines, showcasing their potential as anticancer agents. Further research is needed to elucidate their mechanisms and optimize their efficacy.
Q & A
Q. What synthetic routes are available for 2-{Octahydropyrrolo[1,2-a]pyrazin-2-yl}pyridin-3-amine, and how are intermediates characterized?
The compound is synthesized via heterocyclic amine coupling reactions. For example, pyridin-3-amine derivatives are often prepared by reacting sodium salts of carbonyl compounds with heterocyclic amines (e.g., pyrrolopyrazines) under reflux conditions. Key intermediates include substituted pyridines and pyrrolopyrazines, which are characterized using elemental analysis , NMR spectroscopy (¹H, ¹³C), and mass spectrometry to confirm regiochemistry and purity .
Q. How are impurities identified and controlled during synthesis?
Impurities commonly arise from incomplete ring closure or residual solvents. For example, pyridin-2-ol (CAS 72762-00-6) and 2-pyrrolidone (CAS 616-45-5) are potential byproducts. These are monitored using HPLC-UV with reference standards (e.g., EP/BP guidelines) and mitigated via recrystallization or column chromatography .
Q. What spectroscopic techniques validate the compound’s structure?
- ¹H NMR : Confirms proton environments in the pyridine and pyrrolopyrazine rings.
- ¹³C NMR : Identifies carbon types (e.g., aromatic vs. aliphatic).
- IR Spectroscopy : Detects functional groups like NH₂ (stretch ~3300 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Verifies molecular formula (e.g., C₁₀H₁₆N₄) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
A split-plot experimental design (randomized blocks with variable temperature, base, and reaction time) is recommended. For example, optimized reactions of aminopyridines with Appel salt by testing:
Q. What strategies resolve contradictions in biological activity data across studies?
Contradictions may arise from differences in assay conditions (e.g., cell lines, solvent polarity). To address this:
Q. How are environmental stability and degradation products assessed?
Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL):
Q. What methodologies elucidate structure-activity relationships (SAR) for pharmacological targets?
- Molecular docking : Use software like AutoDock Vina to predict binding to targets (e.g., kinase domains).
- Pharmacophore modeling : Map essential functional groups (e.g., NH₂ for H-bonding).
- In vitro assays : Compare activity of analogs (e.g., fluorinated or methylated derivatives) .
Methodological Guidance
Q. Designing dose-response experiments for toxicity studies
Q. Validating analytical methods for quantification
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
